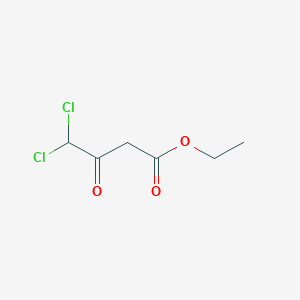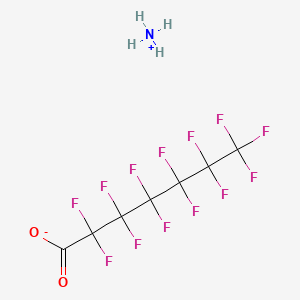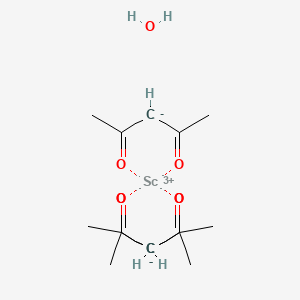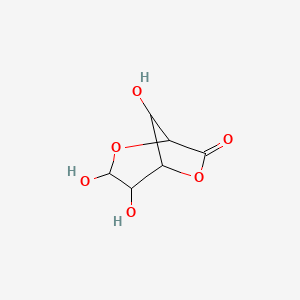
D-Mannuronicacidlactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannuronic acid lactone, also known as D-Mannofuranurono-6,3-lactone, is a compound derived from alginic acid. It is a key component in the structure of alginates, which are natural polysaccharides found in the cell walls of brown algae.
準備方法
Synthetic Routes and Reaction Conditions
D-Mannuronic acid lactone can be synthesized through the hydrolysis of alginic acid, followed by lactonization. The process typically involves the use of mild acidic conditions to hydrolyze the alginic acid, resulting in the formation of D-Mannuronic acid. This intermediate is then subjected to lactonization under controlled conditions to yield D-Mannuronic acid lactone .
Industrial Production Methods
Industrial production of D-Mannuronic acid lactone often involves the extraction of alginic acid from brown algae, followed by its hydrolysis and lactonization. The extraction process includes treating the algae with an alkaline solution to solubilize the alginic acid, which is then precipitated using calcium chloride. The precipitated alginic acid is purified and hydrolyzed to produce D-Mannuronic acid, which is subsequently converted to its lactone form .
化学反応の分析
Types of Reactions
D-Mannuronic acid lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: D-Mannuronic acid lactone can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of D-Mannuronic acid lactone can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving D-Mannuronic acid lactone often require nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions include D-Mannuronic acid (from oxidation), D-Mannuronic alcohol (from reduction), and various substituted derivatives (from substitution reactions) .
科学的研究の応用
作用機序
The mechanism of action of D-Mannuronic acid lactone involves its interaction with specific molecular targets and pathways. In medical applications, it has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. The compound’s effects are mediated through its interaction with cellular receptors and signaling pathways involved in inflammation and immune regulation .
類似化合物との比較
D-Mannuronic acid lactone can be compared with other similar compounds, such as:
D-Glucuronic acid: Both compounds are derived from polysaccharides and share similar chemical structures.
α-L-Guluronic acid: This compound is another component of alginates and differs from D-Mannuronic acid lactone in its stereochemistry.
Conclusion
D-Mannuronic acid lactone is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, coupled with its ability to undergo diverse reactions, make it a valuable building block for synthesizing complex molecules and materials. Ongoing research continues to uncover new applications and mechanisms of action, further highlighting the importance of this compound in advancing scientific knowledge and technological innovation.
特性
分子式 |
C6H8O6 |
|---|---|
分子量 |
176.12 g/mol |
IUPAC名 |
3,4,8-trihydroxy-2,6-dioxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C6H8O6/c7-1-3-2(8)5(9)12-4(1)6(10)11-3/h1-5,7-9H |
InChIキー |
NNKCVJYUFBVOMM-UHFFFAOYSA-N |
正規SMILES |
C1(C2C(C(OC1C(=O)O2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15129786.png)

![6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129812.png)
![Benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B15129820.png)
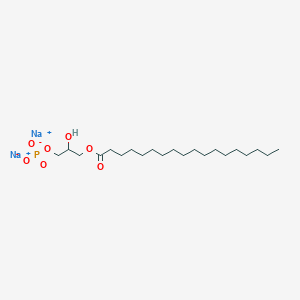
![(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B15129836.png)


